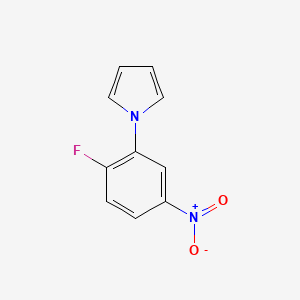

1-(2-fluoro-5-nitrophenyl)-1H-pyrrole

Übersicht

Beschreibung

The compound "1-(2-fluoro-5-nitrophenyl)-1H-pyrrole" is not directly discussed in the provided papers. However, related compounds with nitrophenyl and fluorophenyl substituents on a pyrrole ring are mentioned, which can provide insights into the chemical behavior and properties of the compound . These related compounds are used in various applications, including electrochromic devices and as intermediates in organic synthesis, due to their unique electronic and structural properties .

Synthesis Analysis

The synthesis of pyrrole derivatives typically involves strategies such as the Paal-Knorr synthesis or reactions involving lithiation, especially when substituents like fluorine are present, which can direct the lithiation ortho to the substituent . While the exact synthesis of "1-(2-fluoro-5-nitrophenyl)-1H-pyrrole" is not detailed, the methodologies used for similar compounds suggest possible synthetic routes that could be adapted for this compound.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a five-membered heterocyclic ring with nitrogen. Substituents on the ring, such as nitro and fluoro groups, can influence the planarity and electronic distribution within the molecule. For instance, the presence of a nitro group can induce a dihedral angle between the pyrrole and phenyl rings, affecting the conjugation and electronic properties of the molecule .

Chemical Reactions Analysis

Pyrrole derivatives undergo various chemical reactions, including electropolymerization and radical addition reactions. The presence of electron-withdrawing groups like nitro can facilitate such reactions by stabilizing the intermediate species. For example, radical addition reactions of alcohols to nitrophenyl-pyrrolin-2-one have been investigated, which could be relevant to understanding the reactivity of "1-(2-fluoro-5-nitrophenyl)-1H-pyrrole" .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. Electron-withdrawing groups like nitro and fluoro can affect the acidity of hydrogen atoms in the molecule, the planarity of the rings, and the overall electronic properties. These properties are crucial in applications such as electrochromic devices, where the color change is a result of the electronic transitions within the polymer matrix . The copolymerization of pyrrole derivatives with other monomers like EDOT can enhance these electrochromic properties, leading to materials with fast switching times and high optical contrast .

Wissenschaftliche Forschungsanwendungen

Anion Binding and Color Change Signalling

1-(2-Fluoro-5-Nitrophenyl)-1H-pyrrole derivatives have been studied for their ability to bind anions. For instance, a study by Camiolo et al. (2003) on pyrrole 2,5-diamide derivatives shows that these compounds can deprotonate in the presence of fluoride, resulting in a significant color change. This property is of interest for the development of anion sensors and indicators in various applications, including environmental monitoring and analytical chemistry (Camiolo, Gale, Hursthouse & Light, 2003).

Electrochemical and Spectroscopic Properties

The electrochemical and structural properties of pyrrole derivatives, such as 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole, have been a subject of research. Hildebrandt et al. (2011) studied diferrocenyl pyrroles, highlighting their electronic delocalization and reversible one-electron transfer processes. Such properties are crucial in the fields of organic electronics and materials science, particularly in the development of conductive polymers and electrochromic devices (Hildebrandt, Schaarschmidt & Lang, 2011).

Eigenschaften

IUPAC Name |

1-(2-fluoro-5-nitrophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-9-4-3-8(13(14)15)7-10(9)12-5-1-2-6-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIPFOMYLGXYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381744 | |

| Record name | 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluoro-5-nitrophenyl)-1H-pyrrole | |

CAS RN |

96623-75-5 | |

| Record name | 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

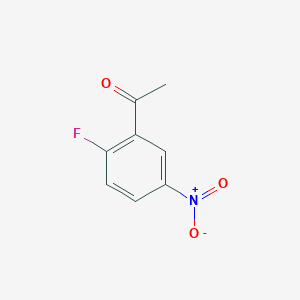

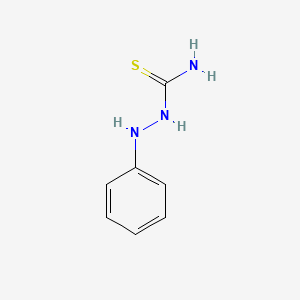

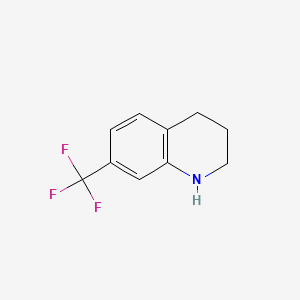

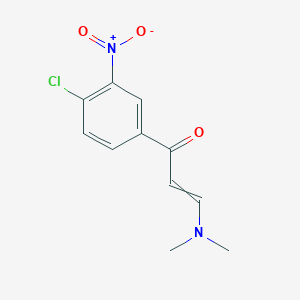

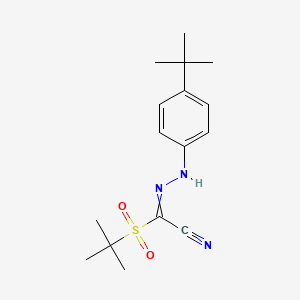

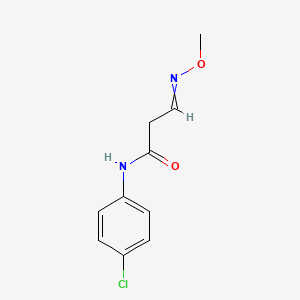

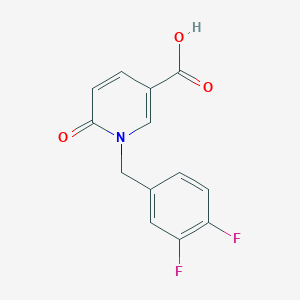

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-3-(methylsulfanyl)aniline](/img/structure/B1303928.png)

![Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate](/img/structure/B1303932.png)

![2-(Tert-butylsulfonyl)-2-[2-(3,4-dichlorophenyl)hydrazono]acetonitrile](/img/structure/B1303937.png)

![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)

![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)